molecular formula C8H7ClO B056668 4-Chloro-2-methylbenzaldehyde CAS No. 40137-29-9

4-Chloro-2-methylbenzaldehyde

Cat. No. B056668
CAS RN: 40137-29-9
M. Wt: 154.59 g/mol
InChI Key: YLXSEAVHGJWSTK-UHFFFAOYSA-N
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Patent
US05547972

Procedure details

A solution of n-butyllithium in hexane (30.4 ml, 2.5M) was added dropwise with stirring under nitrogen to a solution of N,N,N'-trimethylethylenediamine (7.9 g) in dry THF (150 ml) at -15 to -20° C. After the addition the mixture was stirred at -23° C. for 15 minutes and then 4-chlorobenzaldehyde (10.0 g) was added dropwise at -15 to -20° C. After the addition the mixture was stirred at -23° C. for 15 minutes and then more n-butyllithium in hexane (85.4 ml, 2.5M) was added dropwise at -15° C. The mixture was stirred at -23° C. for 3 hours, cooled to -40° C. and iodomethane (60.6 g) added at -40° to -20° C. After the addition, the mixture was stirred at -40° C. for 5 minutes and then allowed to warm up to ambient temperature and then stirred at that temperature for 30 minutes. The mixture was carefully poured into ice cold 10% hydrochloric acid (2 1) and left standing for 64 hours. The mixture was extracted with diethyl ether to give an oil which was distilled twice under vacuum to give 4-chloro-2-methylbenzaldehyde, b.p. 105°-110° (15 mmHg) which was sufficiently pure for synthetic use in Example 40.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.4 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
85.4 mL
Type
solvent
Reaction Step Four
Quantity
60.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.CN(C)[CH2:8][CH2:9]NC.[Cl:13][C:14]1[CH:21]=C[C:17]([CH:18]=[O:19])=[CH:16][CH:15]=1.IC>CCCCCC.C1COCC1>[Cl:13][C:14]1[CH:15]=[CH:16][C:17]([CH:18]=[O:19])=[C:8]([CH3:9])[CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30.4 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
CN(CCNC)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
85.4 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
60.6 g
Type
reactant
Smiles
IC
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-23 °C
Stirring
Type
CUSTOM
Details
was stirred at -23° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
ADDITION
Type
ADDITION
Details
After the addition the mixture
STIRRING
Type
STIRRING
Details
was stirred at -23° C. for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at -23° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -40° C.
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at -40° C. for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to ambient temperature
STIRRING
Type
STIRRING
Details
stirred at that temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
standing for 64 hours
Duration
64 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
to give an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled twice under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.